2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid
CAS No.:
Cat. No.: VC15925811
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO5 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(13)9(17-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15) |
| Standard InChI Key | HNPBCAHTHZSMDP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has the systematic IUPAC name 2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid and the molecular formula C₁₂H₂₁NO₅ . Its molecular weight is 259.30 g/mol, as confirmed by both VulcanChem and PubChem entries . The structure combines a pyrrolidine ring substituted at the 1-position with a Boc group and at the 2-position with a methoxyacetic acid side chain (Figure 1).
Table 1: Key Physicochemical Properties
The Boc group serves as a transient protecting group for amines, while the methoxyacetic acid moiety introduces both steric and electronic effects that influence reactivity .
Stereochemical Considerations
The stereochemistry of the pyrrolidine ring and methoxy group is critical for its function in asymmetric synthesis. For example, the (S)-enantiomer of related Boc-pyrrolidine acetic acid derivatives is often prioritized in drug discovery due to enhanced target binding . While explicit stereochemical data for this specific compound is limited, analogous structures highlight the importance of chiral centers in determining biological activity .
Synthesis and Manufacturing
Protection-Deprotection Strategies
The Boc group is introduced via reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP . This step protects the secondary amine, enabling subsequent functionalization of the pyrrolidine ring. The methoxyacetic acid side chain is typically installed through nucleophilic substitution or coupling reactions. For instance, alkylation of a pyrrolidine precursor with methyl bromoacetate, followed by hydrolysis, yields the acetic acid derivative .
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Boc protection | Boc₂O, DMAP, CH₂Cl₂, rt | Amine protection |
| 2 | Alkylation | Methyl bromoacetate, K₂CO₃ | Introduce methoxy group |
| 3 | Ester hydrolysis | LiOH, THF/H₂O | Generate carboxylic acid |
Process Optimization
Patent US7763732B2 demonstrates analogous synthesis routes for Boc-protected heterocycles, emphasizing the use of dichloromethane as a solvent and oxalyl chloride for carboxylic acid activation . Microwave-assisted reactions (e.g., 160°C for 10 minutes) have been employed to accelerate coupling steps in related systems, though direct evidence for this compound is lacking .
Chemical Reactivity and Functionalization
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane . This generates a free amine, enabling further derivatization. For example, in peptide synthesis, the deprotected amine can form amide bonds with carboxylic acids or activated esters .
Carboxylic Acid Reactivity
The acetic acid moiety participates in esterification, amidation, and salt formation. In the presence of coupling agents like HATU or EDC, it reacts with amines to yield amides, a key step in prodrug design . The methoxy group adjacent to the carboxylic acid moderates acidity (predicted pKa ~3.5–4.0), influencing solubility and ionization under physiological conditions .
Applications in Pharmaceutical Synthesis
Intermediate in Protease Inhibitors
Boc-protected pyrrolidine derivatives are precursors to protease inhibitors, particularly in antiviral and anticancer therapies. The rigid pyrrolidine scaffold mimics peptide bonds, enabling competitive inhibition of enzymes like HIV-1 protease .
Chiral Building Blocks
The compound’s stereogenic centers make it valuable for synthesizing enantiomerically pure drugs. For instance, (S)-configured pyrrolidines are incorporated into thrombin inhibitors and kinase modulators .
Table 3: Drug Candidates Using Analogous Intermediates
| Drug Target | Role of Intermediate | Therapeutic Area |
|---|---|---|
| HCV NS3/4A Protease | Core scaffold for macrocycles | Antiviral |
| Factor Xa | Chiral amine source | Anticoagulant |
| EGFR Kinase | Stereochemical control | Oncology |
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